1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one
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Overview
Description
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one is a compound that belongs to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their diverse biological properties and potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method offers high enantioselectivity and efficiency.
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed carbonylative coupling reactions followed by cyclocondensation has been reported for similar compounds . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted diazepanes and their derivatives.
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one involves its interaction with specific molecular targets. It is believed to act on certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Ripasudil: A Rho-associated kinase inhibitor used for glaucoma treatment.
Suvorexant: A dual-orexin receptor antagonist used for insomnia treatment.
Uniqueness: 1-(1,4-Diazepan-1-yl)-3,5,5-trimethylhexan-1-one is unique due to its specific structural features and the presence of the trimethylhexanone moiety, which imparts distinct chemical and biological properties. Its synthesis and applications also differ from other diazepanes, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3,5,5-trimethylhexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-12(11-14(2,3)4)10-13(17)16-8-5-6-15-7-9-16/h12,15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAOAXXILQQRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCCNCC1)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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